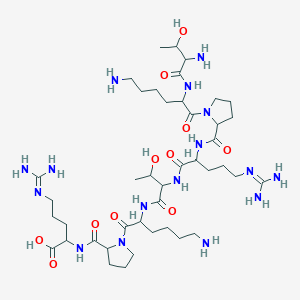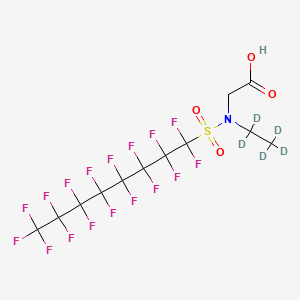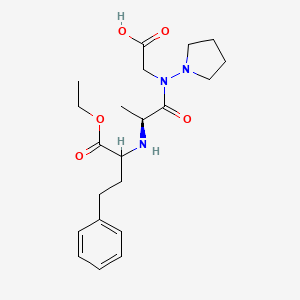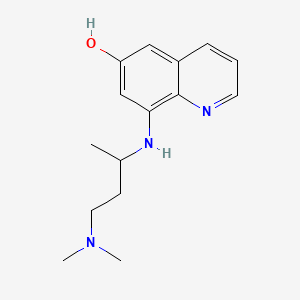![molecular formula C19H23NO4 B12300580 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol is a complex organic compound with the molecular formula C19H23NO4 It is known for its unique structure, which includes multiple hydroxyl groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxyphenylpropan-2-ylamine with a tetralin derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, its aromatic rings can participate in π-π interactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 1-(3,4-Dihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-ol
Uniqueness
What sets 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol apart is its specific arrangement of hydroxyl groups and aromatic rings, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
6-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C19H23NO4/c1-11(6-12-2-5-16(21)17(22)7-12)20-15-4-3-13-9-18(23)19(24)10-14(13)8-15/h2-5,7-8,11,18-24H,6,9-10H2,1H3 |
Clave InChI |
FHFVXMMQJSARHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)NC2=CC3=C(CC(C(C3)O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)

